molecular formula C12H19Cl2N3O B1402620 N-Methyl-6-(piperidin-4-yl)picolinamide dihydrochloride CAS No. 1361116-07-5

N-Methyl-6-(piperidin-4-yl)picolinamide dihydrochloride

Cat. No.: B1402620
CAS No.: 1361116-07-5
M. Wt: 292.2 g/mol
InChI Key: DJGGMVYLHPCMRJ-UHFFFAOYSA-N
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Description

Physical and Chemical Properties Analysis

This compound has a melting point of 84.0 to 88.0 °C and a boiling point of 86-88°C . It’s recommended to store it under inert gas (nitrogen or Argon) at 2–8 °C .

Scientific Research Applications

Synthesis and Chemical Properties

  • Synthesis Techniques : Efficient synthesis methods for carboxylic acid moieties similar to 1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-carboxylic acid methylamide dihydrochloride have been developed. For example, Hirokawa, Horikawa, and Kato (2000) described an efficient synthesis of a related compound, demonstrating complex chemical processes involved in the synthesis of similar structures (Hirokawa, Horikawa, & Kato, 2000).

  • Chemical Transformations and Derivatives : Research by Sibi, Stessman, Schultz, Christensen, Lu, and Marvin (1995) highlights the conversion of carboxylic acids into N-methoxy-N-methylamides, showcasing the chemical transformations relevant to compounds like 1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-carboxylic acid methylamide dihydrochloride (Sibi et al., 1995).

  • Antimicrobial Activity : Kolisnyk, Vlasov, Kovalenko, Osolodchenko, and Chernykh (2015) studied the antimicrobial activity of compounds structurally related to 1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-carboxylic acid methylamide dihydrochloride, providing insights into potential biological applications (Kolisnyk et al., 2015).

  • Quantum-Chemical Calculations : Volod’kin, Zaikov, Burlakova, and Lomakin (2013) conducted quantum-chemical calculations to study the properties of similar compounds. This research aids in understanding the chemical and physical properties of 1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-carboxylic acid methylamide dihydrochloride and related substances (Volod’kin et al., 2013).

  • Lipophilicity and Intermolecular Interactions : Katrusiak, Piechowiak, and Katrusiak (2011) explored the effects of methylation on intermolecular interactions and lipophilicity for compounds similar to 1',2',3',4',5',6'-Hexahydro-[2,4']bipyridinyl-6-carboxylic acid methylamide dihydrochloride. Such studies are crucial for understanding the compound's behavior in different environments (Katrusiak, Piechowiak, & Katrusiak, 2011).

Safety and Hazards

This compound is classified as an irritant. It has hazard statements H315-H319, which means it causes skin irritation and serious eye irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Properties

IUPAC Name

N-methyl-6-piperidin-4-ylpyridine-2-carboxamide;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O.2ClH/c1-13-12(16)11-4-2-3-10(15-11)9-5-7-14-8-6-9;;/h2-4,9,14H,5-8H2,1H3,(H,13,16);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGGMVYLHPCMRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=CC=CC(=N1)C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Methyl-6-(piperidin-4-yl)picolinamide dihydrochloride
Reactant of Route 2
N-Methyl-6-(piperidin-4-yl)picolinamide dihydrochloride
Reactant of Route 3
Reactant of Route 3
N-Methyl-6-(piperidin-4-yl)picolinamide dihydrochloride
Reactant of Route 4
Reactant of Route 4
N-Methyl-6-(piperidin-4-yl)picolinamide dihydrochloride
Reactant of Route 5
N-Methyl-6-(piperidin-4-yl)picolinamide dihydrochloride
Reactant of Route 6
N-Methyl-6-(piperidin-4-yl)picolinamide dihydrochloride

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